

Spectroscopic Characterization of 2,8-dichloroquinoline-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,8-Dichloroquinoline-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,8-dichloroquinoline-3-carbaldehyde**, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified experimental dataset for this specific isomer, this guide synthesizes information from closely related analogs and predictive databases to offer a robust analytical profile. The primary focus is on the data obtained for its isomer, 2,6-dichloroquinoline-3-carbaldehyde, which serves as a valuable reference for spectral interpretation.

Molecular Structure and Properties

2,8-dichloroquinoline-3-carbaldehyde possesses the molecular formula $C_{10}H_5Cl_2NO$.^[1] Its structure features a quinoline core substituted with two chlorine atoms at positions 2 and 8, and a carbaldehyde group at position 3.

Predicted Mass Spectrometry Data:

Adduct	Predicted m/z
[M+H] ⁺	225.98210
[M+Na] ⁺	247.96404
[M-H] ⁻	223.96754
[M] ⁺	224.97427

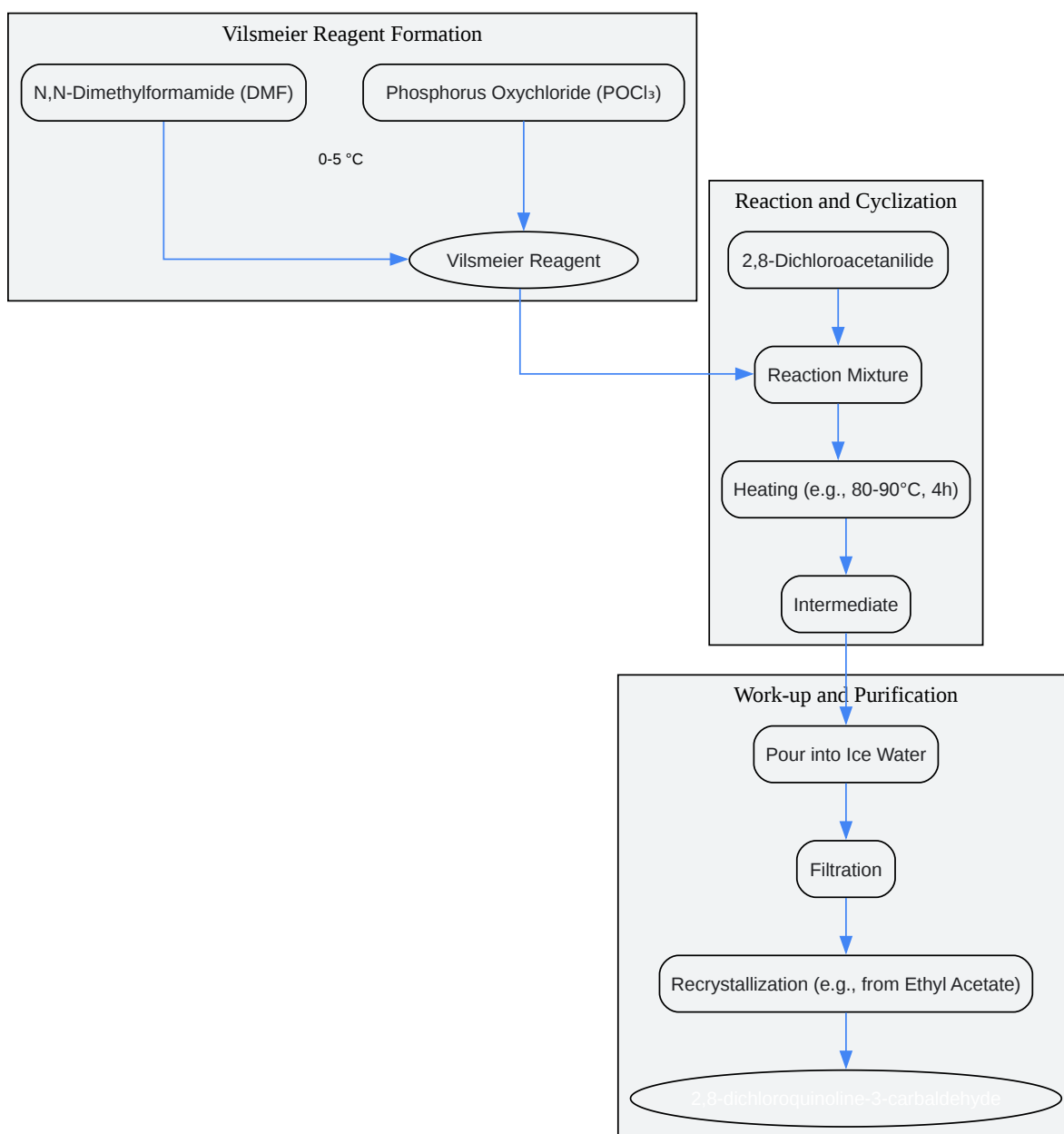
Data sourced from PubChem CID 14917125.[1]

Synthesis

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[2][3] This reaction involves formylation and cyclization using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol for Vilsmeier-Haack Synthesis

The following is a general procedure adapted from the synthesis of related 2-chloroquinoline-3-carbaldehydes.[2][3]



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Caption: General workflow for the Vilsmeier-Haack synthesis.

Procedure:

- N,N-Dimethylformamide (DMF) is cooled to 0-5 °C in a round-bottom flask.
- Phosphorus oxychloride (POCl_3) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
- The corresponding 2,8-dichloroacetanilide is then added to the Vilsmeier reagent.
- The reaction mixture is heated, typically for several hours (e.g., 4 hours at 80-90 °C), to facilitate the cyclization reaction.[3]
- After cooling, the reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product.
- The precipitate is collected by filtration, washed with water, and dried.
- The crude product is then purified by recrystallization, commonly from a solvent such as ethyl acetate, to yield the pure **2,8-dichloroquinoline-3-carbaldehyde**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,6-dichloroquinoline-3-carbaldehyde, an isomer of the target compound. This data is presented as a reference due to the lack of a complete experimental dataset for the 2,8-dichloro isomer. The spectral features are expected to be similar, with minor shifts in peak positions due to the different substitution pattern on the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

IR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde:[2]

Wavenumber (cm ⁻¹)	Assignment
3050	Aromatic C-H stretch
1693	C=O stretch (aldehyde)
1628	C=C stretch (aromatic)
1379	C-H bend
1038	C-Cl stretch

Note: Data obtained from a KBr pellet.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

¹H NMR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde (in CDCl₃):[\[2\]](#)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
10.8	s	1H, -CHO
8.6	s	1H, H-4
8.1	m	1H, H-8
7.7	m	1H, H-5

s = singlet, m = multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

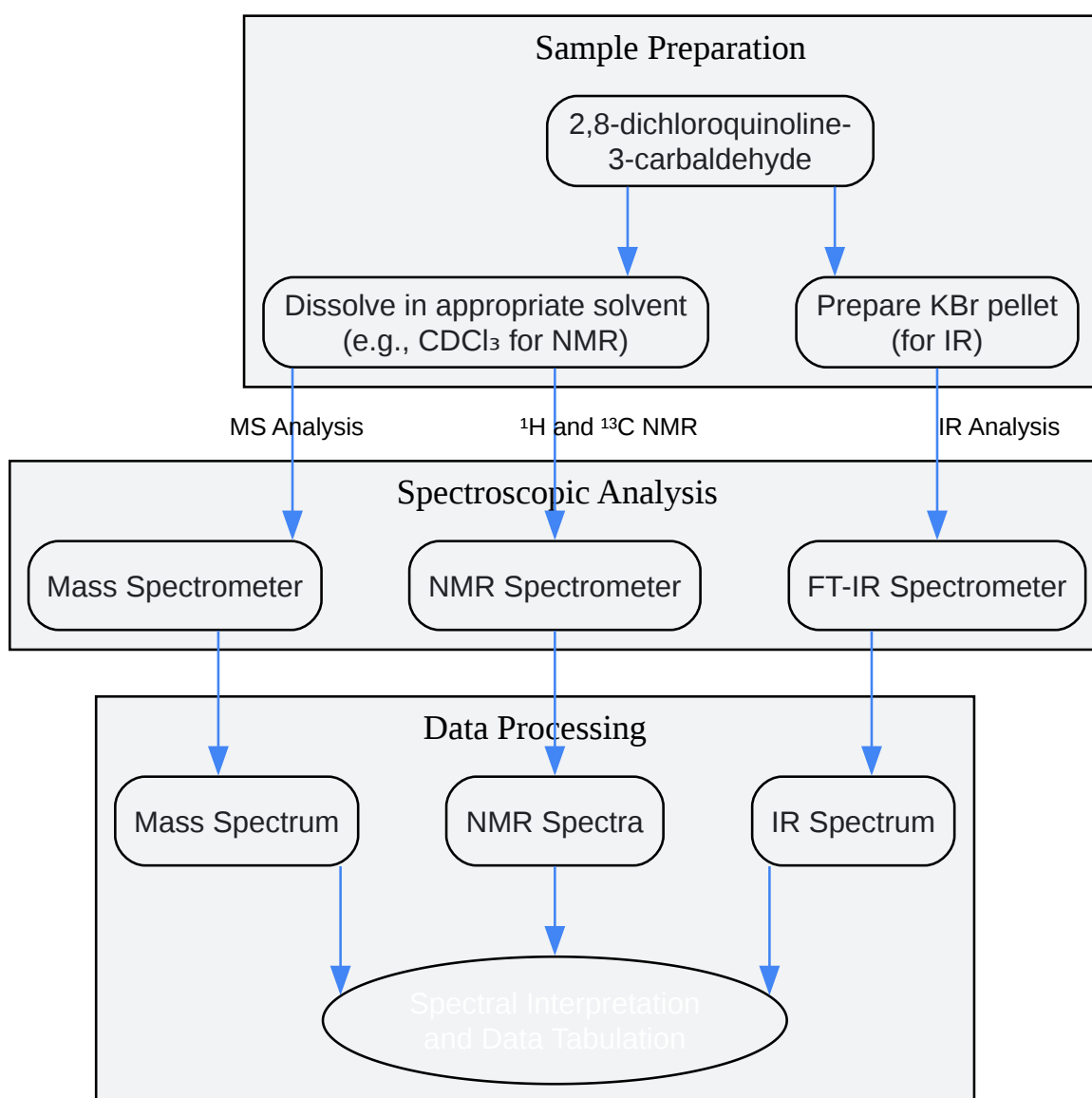
¹³C NMR Spectral Data for 2,6-dichloroquinoline-3-carbaldehyde (in CDCl₃):[\[2\]](#)

Chemical Shift (δ , ppm)	Assignment
189.49	-CHO

(Note: The full ^{13}C NMR assignment for all carbon atoms was not provided in the reference.)

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data.



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Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Analysis: The NMR tube is placed in the spectrometer, and ^1H and ^{13}C NMR spectra are acquired. Standard pulse sequences are used to obtain the spectra.

Mass Spectrometry (MS)

- Instrument: A mass spectrometer, which can be coupled to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or used with a direct insertion probe.
- Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or LC-MS analysis.
- Analysis: The sample is introduced into the ion source of the mass spectrometer, where it is ionized. The mass-to-charge ratios of the resulting ions are then measured by the mass analyzer.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **2,8-dichloroquinoline-3-carbaldehyde**. While a complete experimental dataset for this specific molecule is not readily available in the literature, the provided data for a closely related isomer, along with general synthesis and analytical protocols, offers a valuable resource for researchers in the field. Further experimental work is encouraged to establish a definitive and comprehensive spectroscopic profile for **2,8-dichloroquinoline-3-carbaldehyde**.

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